Cas no 220788-71-6 (Olean-12-en-28-oicacid, 3-(b-D-glucopyranosyloxy)-2,6,23,24-tetrahydroxy-,O-6-deoxy-a-L-mannopyranosyl-(1®3)-O-b-D-xylopyranosyl-(1®4)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-a-L-arabinopyranosyl ester, (2a,3b,6b)- (9CI))

Olean-12-en-28-oicacid, 3-(b-D-glucopyranosyloxy)-2,6,23,24-tetrahydroxy-,O-6-deoxy-a-L-mannopyranosyl-(1®3)-O-b-D-xylopyranosyl-(1®4)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-a-L-arabinopyranosyl ester, (2a,3b,6b)- (9CI) structure
220788-71-6 structure
Product Name:Olean-12-en-28-oicacid, 3-(b-D-glucopyranosyloxy)-2,6,23,24-tetrahydroxy-,O-6-deoxy-a-L-mannopyranosyl-(1®3)-O-b-D-xylopyranosyl-(1®4)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-a-L-arabinopyranosyl ester, (2a,3b,6b)- (9CI)
Numéro CAS:220788-71-6
Le MF:C58H94O28
Mégawatts:1239.35018205643
CID:1406450
Update Time:2024-03-01

Olean-12-en-28-oicacid, 3-(b-D-glucopyranosyloxy)-2,6,23,24-tetrahydroxy-,O-6-deoxy-a-L-mannopyranosyl-(1®3)-O-b-D-xylopyranosyl-(1®4)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-a-L-arabinopyranosyl ester, (2a,3b,6b)- (9CI) Propriétés chimiques et physiques

Nom et identifiant

    • Beciumecine2
    • 2)-a-L-arabinopyranosyl ester, (2a,3b,6b)- (9CI)
    • 3)-O-b-D-xylopyranosyl-(1&reg
    • 4)-O-6-deoxy-a-L-mannopyranosyl-(1&reg
    • Olean-12-en-28-oicacid, 3-(b-D-glucopyranosyloxy)-2,6,23,24-tetrahydroxy-,O-6-deoxy-a-L-mannopyranosyl-(1&reg
    • Olean-12-en-28-oic acid, 3-(β-D-glucopyranosyloxy)-2,6,23,24-tetrahydroxy-, O-6-deoxy-α-L-mannopyranosyl-(1→3)-O-β-D-xylopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-α-L-arabinopyranosyl ester, (2α,3β,6β)- (9CI)
    • (-)-Beciumecine 2
    • Olean-12-en-28-oicacid, 3-(b-D-glucopyranosyloxy)-2,6,23,24-tetrahydroxy-,O-6-deoxy-a-L-mannopyranosyl-(1®3)-O-b-D-xylopyranosyl-(1®4)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-a-L-arabinopyranosyl ester, (2a,3b,6b)- (9CI)
    • Piscine à noyau: 1S/C58H94O28/c1-22-32(66)35(69)38(72)48(79-22)83-43-29(65)19-77-47(41(43)75)82-42-23(2)80-49(40(74)37(42)71)84-44-33(67)28(64)18-78-51(44)86-52(76)57-12-10-53(3,4)14-25(57)24-8-9-31-54(5)15-27(63)46(85-50-39(73)36(70)34(68)30(17-59)81-50)58(20-60,21-61)45(54)26(62)16-56(31,7)55(24,6)11-13-57/h8,22-23,25-51,59-75H,9-21H2,1-7H3/t22-,23-,25-,26+,27+,28-,29+,30+,31+,32-,33-,34+,35+,36-,37-,38+,39+,40+,41+,42-,43-,44+,45+,46-,47-,48-,49-,50-,51-,54+,55+,56+,57-/m0/s1
    • La clé Inchi: CKVFGINJVRRIIH-AEDJIJERSA-N
    • Sourire: [C@H]1(C[C@]2(C)[C@H]3CC=C4[C@@H]5CC(C)(C)CC[C@]5(C(O[C@H]5[C@H](O[C@@H]6O[C@@H](C)[C@H](O[C@H]7[C@H](O)[C@@H](O[C@H]8[C@H](O)[C@H](O)[C@@H](O)[C@H](C)O8)[C@H](O)CO7)[C@@H](O)[C@H]6O)[C@@H](O)[C@@H](O)CO5)=O)CC[C@@]4(C)[C@]3(C)C[C@H]([C@H]2C(CO)(CO)[C@H]1O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)O)O

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 17
  • Nombre de récepteurs de liaison hydrogène: 28
  • Comptage des atomes lourds: 86
  • Le xlogp3: -1.678

Olean-12-en-28-oicacid, 3-(b-D-glucopyranosyloxy)-2,6,23,24-tetrahydroxy-,O-6-deoxy-a-L-mannopyranosyl-(1®3)-O-b-D-xylopyranosyl-(1®4)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-a-L-arabinopyranosyl ester, (2a,3b,6b)- (9CI) Littérature connexe

Fournisseurs recommandés
Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Jinhuan Chemical CO., LTD.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Hunan Well Medicine Synthesis Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jinan Hanyu Chemical Co.,Ltd.
烟台朗裕新材料科技有限公司
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jinta Yudi Pharmaceutical Technology Co., Ltd.